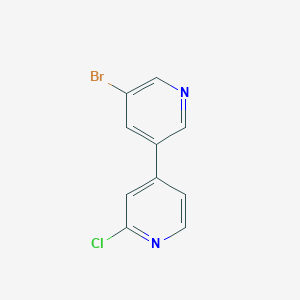

5-Bromo-2'-chloro-3,4'-bipyridine

Description

Overview of Bipyridine Scaffolds in Modern Organic Chemistry

Bipyridines are a class of organic compounds composed of two interconnected pyridine (B92270) rings. wikipedia.org The six possible isomers, distinguished by the point of connection between the rings, each offer unique spatial arrangements and electronic properties. wikipedia.orgnih.gov Among these, 2,2'-bipyridine (B1663995) is arguably the most extensively studied, celebrated for its role as a chelating ligand in coordination chemistry. nih.govresearchgate.net Its ability to form stable complexes with a wide range of metal ions has made it a cornerstone in the development of catalysts, photosensitizers, and supramolecular assemblies. researchgate.netmdpi.com The 4,4'-bipyridine (B149096) isomer is also of significant interest, primarily as a precursor to the herbicide paraquat (B189505) and as a bridging ligand in the construction of coordination polymers. wikipedia.orgwikipedia.org Bipyridine scaffolds, in general, are prized for their robust nature, redox stability, and the ease with which they can be functionalized, making them indispensable building blocks in materials science, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net

Significance of Halogenation in Heterocyclic Systems

Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful strategy in synthetic organic chemistry. allen.in In heterocyclic systems like pyridine, the incorporation of halogens such as chlorine, bromine, fluorine, or iodine dramatically alters the molecule's electronic properties and reactivity. sigmaaldrich.com Halogen atoms are electron-withdrawing, which can influence the basicity of the pyridine nitrogen and the susceptibility of the ring to nucleophilic or electrophilic attack. allen.in

Crucially, halogenated heterocycles serve as versatile intermediates in a multitude of chemical transformations. sigmaaldrich.com They are key substrates in cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.comacs.org This capability is fundamental to the construction of complex molecular architectures from simpler, halogenated precursors. The ability to selectively introduce halogens at specific positions on the heterocyclic ring provides a strategic handle for late-stage functionalization, a technique of growing importance in drug discovery and materials science. acs.orgnih.gov

Contextualization of 3,4'-Bipyridine (B8713429) Architecture

The 3,4'-bipyridine isomer, the core structure of the title compound, connects a pyridine ring at the 3-position to another at the 4-position. nih.gov This specific arrangement results in a non-symmetrical molecule with distinct electronic and steric environments for each ring. Unlike the chelating 2,2'-isomer, the nitrogen atoms in 3,4'-bipyridine are directed away from each other, making it a suitable candidate for forming bridging coordination polymers or acting as a monodentate or bridging ligand in various coordination complexes. Some derivatives of 3,4'-bipyridine have found applications in medicine; for instance, inamrinone and milrinone (B1677136) are used in the short-term treatment of congestive heart failure. wikipedia.org

Research Landscape of Bromo- and Chloro-Substituted Pyridines

The study of bromo- and chloro-substituted pyridines is a mature yet continually evolving area of research. These compounds are highly valued as synthetic intermediates due to the well-established reactivity of the carbon-halogen bond. researchgate.netchemicalbook.com The presence of both bromine and chlorine on the same bipyridine scaffold, as in 5-Bromo-2'-chloro-3,4'-bipyridine, presents opportunities for selective and sequential chemical modifications.

Regiochemical Diversity in Halogenated Pyridines

The precise placement of halogen atoms on the pyridine ring, known as regiochemistry, is critical as it dictates the subsequent reactivity and the properties of the final product. The electronic nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh conditions and leading to mixtures of isomers. nih.gov Consequently, synthetic chemists have developed a variety of methods to achieve regioselective halogenation. These can include directed ortho-metalation, where a directing group guides the halogen to a specific position, or the use of specifically designed halogenating agents. nih.govnih.gov The synthesis of polysubstituted pyridines, including those with multiple different halogen atoms, is an area of active research, with recent developments allowing for the preparation of previously inaccessible, highly functionalized pyridine cores. acs.org

Differential Reactivity of Halogens in Bipyridines

A key feature of molecules containing both bromine and chlorine, such as this compound, is the differential reactivity of the two halogens. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making oxidative addition to the palladium catalyst more facile for the bromo-substituted position. nih.gov This difference in reactivity allows for selective functionalization, where the bromine atom can be reacted while leaving the chlorine atom intact for a subsequent transformation. This orthogonal reactivity is a powerful tool for the stepwise construction of complex molecules, enabling the introduction of different functional groups at specific positions on the bipyridine scaffold. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-(2-chloropyridin-4-yl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-9-3-8(5-13-6-9)7-1-2-14-10(12)4-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSLCJBERLNLIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CC(=CN=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654758 | |

| Record name | 5-Bromo-2'-chloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-01-1 | |

| Record name | 5-Bromo-2′-chloro-3,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2'-chloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Chloro 3,4 Bipyridine

Strategic Approaches to Bipyridine Core Construction

The principal challenge in synthesizing 5-Bromo-2'-chloro-3,4'-bipyridine lies in the selective coupling of a 5-bromo-3-pyridyl unit with a 2-chloro-4-pyridyl unit. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for this purpose. mdpi.com

While homocoupling of 2-halopyridines can be used to synthesize symmetrical 2,2'-bipyridines, the synthesis of an unsymmetrical compound like this compound necessitates a cross-coupling strategy. mdpi.com Several palladium-catalyzed cross-coupling reactions are suitable for this transformation, including the Suzuki, Stille, and Negishi reactions. nih.gov

Suzuki Coupling: The Suzuki coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. harvard.eduorganic-chemistry.org For the synthesis of this compound, a plausible Suzuki strategy involves the coupling of 5-bromopyridine-3-boronic acid with a 2-chloro-4-halopyridine, such as 2-chloro-4-iodopyridine (B15674). innospk.comsigmaaldrich.com The greater reactivity of the iodine atom compared to the chlorine atom allows for selective coupling at the 4-position of the 2-chloropyridine ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov

Stille Coupling: The Stille coupling utilizes an organotin compound and an organohalide. mdpi.comacs.org This method could be employed by reacting a 5-bromo-3-(tributylstannyl)pyridine with a 2-chloro-4-halopyridine, or vice versa. acs.org Although effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. mdpi.compreprints.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organohalide, also catalyzed by a nickel or palladium complex. orgsyn.orgorganic-chemistry.org This method is known for its high yields, mild reaction conditions, and tolerance of various functional groups. orgsyn.org The synthesis could proceed via the coupling of a 5-bromo-3-pyridylzinc halide with a 2-chloro-4-halopyridine. nih.gov

| Coupling Reaction | Key Reactants | Catalyst (Typical) | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki Coupling | Organoboronic acid/ester + Organohalide | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Low toxicity of boron reagents, stability, mild conditions. organic-chemistry.org | Boronic acids can be unstable; requires base. harvard.edu |

| Stille Coupling | Organostannane + Organohalide | PdCl₂(PPh₃)₂ | Tolerant of many functional groups. mdpi.com | High toxicity of tin reagents. mdpi.compreprints.org |

| Negishi Coupling | Organozinc + Organohalide | Pd(PPh₃)₄, Ni/Al₂O₃–SiO₂ | High reactivity, high yield, mild conditions. orgsyn.orgorganic-chemistry.orgorgsyn.org | Organozinc reagents are moisture-sensitive. |

While cross-coupling reactions represent the most direct route, bipyridine cores can also be constructed through annulation or cyclization strategies. These methods build one of the pyridine (B92270) rings onto an existing pyridine structure. For instance, methods involving the reaction of α,β-unsaturated ketones with enamines or the condensation of 1,5-dicarbonyl compounds with ammonia derivatives can form pyridine rings. However, applying these methods to the synthesis of a specifically substituted 3,4'-bipyridine (B8713429) is complex and often results in lower yields and issues with regioselectivity compared to modern cross-coupling techniques.

Precursor Synthesis and Functional Group Interconversion

The successful synthesis of this compound via cross-coupling is critically dependent on the availability of suitably functionalized pyridine precursors.

The synthesis of precursors like 5-bromopyridine-3-boronic acid and 2-chloro-4-iodopyridine involves specific halogenation reactions of pyridine derivatives.

The introduction of a bromine atom onto a pyridine ring can be achieved through several methods, depending on the desired position and the other substituents present on the ring.

From Aminopyridines: A common route to synthesize bromopyridines is via the Sandmeyer reaction of the corresponding aminopyridine. For example, 3-aminopyridine (B143674) can be diazotized and subsequently treated with a copper(I) bromide solution to yield 3-bromopyridine. google.com Similarly, bromination of 2-aminopyridine can yield 2-amino-3-bromopyridine or 2-amino-5-bromopyridine depending on the reaction conditions. patsnap.com Bromination of 2-amino-4-chloropyridine with N-bromosuccinimide (NBS) yields 2-amino-5-bromo-4-chloropyridine. guidechem.comgoogle.com

Direct Bromination: Direct electrophilic bromination of pyridine is difficult due to the electron-deficient nature of the ring, but it can be achieved under harsh conditions, often leading to a mixture of products. A method for synthesizing 3-bromopyridine involves reacting pyridine with hydrobromic acid and hydrogen peroxide. google.com

The precursor 5-bromopyridine-3-boronic acid can be synthesized from 3,5-dibromopyridine through a lithium-halogen exchange followed by reaction with a borate ester. orgsyn.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-amino-4-chloropyridine | N-Bromosuccinimide (NBS), CH₂Cl₂ | 2-amino-5-bromo-4-chloropyridine | 87% | google.com |

| Nicotinamide | NaOH, Br₂ (Hofmann rearrangement) | 3-Aminopyridine | 85-89% | orgsyn.org |

| 3-Aminopyridine | NaNO₂, HBr, CuBr (Sandmeyer reaction) | 3-Bromopyridine | N/A | google.com |

Chlorination of the pyridine ring is a key step in synthesizing the 2-chloro-4-halopyridine precursor.

From Hydroxypyridines/Pyridones: A widely used method for introducing a chlorine atom is the treatment of a hydroxypyridine (or its pyridone tautomer) with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). researchgate.net For example, 4-hydroxypyridine can be converted to 4-chloropyridine using these reagents. researchgate.net

From N-Oxides: Pyridine N-oxides can be activated towards nucleophilic substitution. Reaction of a pyridine N-oxide with POCl₃ can introduce a chlorine atom at the 2- or 4-position.

Diazotization: As with bromination, a chloro group can be introduced via a Sandmeyer-type reaction. For instance, 2-amino-4-chloropyridine can be diazotized and subsequently treated with a chlorine source to replace the amino group. guidechem.comgoogle.com A multi-step synthesis of 2-chloro-4-aminopyridine starting from 2-acetamidopyridine has been reported, which can then be further functionalized. google.com

The precursor 2-chloro-4-iodopyridine is a valuable building block due to the differential reactivity of its halogen substituents. It can be synthesized from 2-chloro-4-aminopyridine via a diazotization-Sandmeyer reaction. chempanda.com

Synthesis of Halogenated Pyridine Precursors

Diazotization and Halogenation Routes

The introduction of a chlorine atom onto a pyridine ring can be effectively achieved through a Sandmeyer-type reaction, which involves the diazotization of an aminopyridine followed by decomposition of the resulting diazonium salt with a copper(I) chloride catalyst. guidechem.comacs.org This classical transformation is a robust method for converting an amino group into a chloro group.

For instance, a potential synthetic route could involve the diazotization of a precursor like 5-bromo-3-amino-4-(pyridin-2-yl)pyridine. More practically, the chlorine is often introduced onto one of the pyridine precursors before the coupling step. A common procedure involves dissolving a brominated aminopyridine, such as 2-amino-5-bromopyridine, in concentrated hydrochloric acid. guidechem.comgoogle.com The solution is cooled to low temperatures (e.g., -30°C), and a diazotizing agent, typically sodium nitrite, is added portionwise. guidechem.com The resulting diazonium salt is then treated with cuprous chloride to yield the corresponding chloropyridine. guidechem.com

Table 1: Example of a Diazotization-Halogenation Reaction

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| 1. Diazotization | Aminopyridine, Concentrated HCl, Sodium Nitrite (NaNO₂) | -30°C to 0°C | Formation of the Pyridyldiazonium Salt |

This method's effectiveness is contingent on the stability of the intermediate diazonium salt, which can be influenced by the substituents on the pyridine ring. rsc.org

Hydroxypyridine to Halopyridine Transformations

Another fundamental transformation in pyridine chemistry is the conversion of a hydroxypyridine (or its tautomeric pyridone form) into a halopyridine. researchgate.net This is a crucial step for preparing halopyridine substrates required for cross-coupling reactions. The most common reagents for this chlorination are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). researchgate.netchempanda.com

The reaction typically involves heating the hydroxypyridine with an excess of the chlorinating agent, sometimes in a solvent or neat. rsc.org For example, converting a substituted 2-hydroxypyridine to a 2-chloropyridine is a standard procedure that facilitates subsequent cross-coupling at that position. chempanda.comgoogle.com This approach is valuable because hydroxypyridines are often readily accessible starting materials. nih.gov The resulting chloropyridines are versatile intermediates in the synthesis of numerous substituted pyridines and bipyridines. chempanda.com

Preparation of Organometallic Reagents for Coupling Reactions

The central C-C bond formation in this compound synthesis is typically accomplished via a palladium-catalyzed cross-coupling reaction, such as Suzuki, Stille, or Negishi couplings. mdpi.comorgsyn.orgorgsyn.org The success of these reactions hinges on the preparation of appropriate organometallic reagents from one of the halopyridine precursors.

Pyridylboronic Acids and Esters

Pyridylboronic acids and their esters are indispensable reagents for the Suzuki-Miyaura coupling reaction. mdpi.comaudreyli.com A standard method for their synthesis involves a lithium-halogen exchange on a halopyridine, followed by quenching the resulting pyridyllithium species with a trialkyl borate, such as triisopropyl borate or trimethyl borate. orgsyn.orgrsc.org

The process begins with dissolving the halopyridine (e.g., 3-bromopyridine or 5-bromo-2-chloropyridine) in an anhydrous ethereal solvent like THF or diethyl ether and cooling the mixture to very low temperatures (typically -78°C to -40°C). audreyli.comorgsyn.org An organolithium reagent, most commonly n-butyllithium, is then added dropwise to perform the lithium-halogen exchange. rsc.org The generated pyridyllithium is immediately trapped by the addition of a trialkyl borate. audreyli.com Subsequent aqueous workup hydrolyzes the borate ester to afford the desired pyridylboronic acid. orgsyn.orgrsc.org The stability of pyridylboronic acids can be an issue, but they can often be isolated as stable solids. audreyli.com Alternatively, stable derivatives like MIDA or pinacol esters are used to circumvent instability problems. researchgate.netnih.gov

Pyridylstannanes

For Stille cross-coupling reactions, pyridylstannanes are the key organometallic partners. mdpi.comwikipedia.org These reagents, while effective, are used with caution due to the toxicity of organotin compounds. mdpi.comwikipedia.org The preparation of pyridylstannanes can be achieved through the reaction of a pyridyllithium or pyridyl-Grignard reagent with a trialkyltin halide, such as tributyltin chloride or trimethyltin chloride. researchgate.net

Another powerful method involves the palladium-catalyzed reaction of a halopyridine with a distannane, like hexa-n-butyldistannane or hexamethyldistannane. acs.org This approach is particularly useful for synthesizing compounds like 5,5'-dibromo-2,2'-bipyridine (B102527) from 2,5-dibromopyridine (B19318) and can be adapted for the synthesis of mono-stannylated pyridines required for building the this compound structure. acs.org

Pyridylzinc Reagents

Pyridylzinc reagents are the nucleophilic component in Negishi cross-coupling reactions. orgsyn.orgorgsyn.org These reagents are known for their high reactivity and functional group tolerance. orgsyn.orgacs.org They can be prepared by two primary methods:

Transmetalation: A pyridyllithium or pyridyl-Grignard reagent, generated from the corresponding halopyridine, is treated with a zinc halide (e.g., ZnCl₂ or ZnBr₂). orgsyn.org

Direct Insertion: An activated form of zinc metal (Rieke zinc) can be used to directly insert into the carbon-halogen bond of a pyridyl halide. orgsyn.org

Recently, significant progress has been made in developing solid, moderately air-stable 2-pyridylzinc reagents. mit.eduorganic-chemistry.orgacs.org These reagents, such as organozinc pivalates or ligand-stabilized zinc halides (e.g., with 1,4-dioxane), offer greater operational simplicity compared to traditional solutions of organozinc compounds, making them attractive alternatives to less stable pyridylboron reagents. organic-chemistry.orgnih.gov

Lithiation and Transmetalation Processes

Underpinning the synthesis of many of the aforementioned organometallic reagents is the process of lithiation followed by transmetalation. orgsyn.org Lithiation, typically achieved via lithium-halogen exchange using an organolithium reagent like n-butyllithium, converts the relatively unreactive C-X bond of a halopyridine into a highly nucleophilic C-Li bond. audreyli.comorgsyn.org

This pyridyllithium intermediate is generally not isolated but is used in situ. The subsequent transmetalation step involves adding a metal or metalloid species (M-X), such as a borate ester, a zinc halide, or a tin halide. uni-goettingen.de This results in the exchange of the lithium atom for the desired metal or metalloid group, furnishing the corresponding pyridylboronic acid, pyridylzinc, or pyridylstannane reagent. rsc.org This two-step sequence is a cornerstone of modern aromatic and heteroaromatic chemistry, enabling the formation of a wide array of cross-coupling precursors.

Table 2: Summary of Organometallic Reagent Preparation

| Reagent Type | Precursor | Key Reagents | Reaction |

|---|---|---|---|

| Pyridylboronic Acid | Halopyridine | 1. n-BuLi2. B(OiPr)₃ | Lithiation, then borylation (Suzuki) |

| Pyridylstannane | Halopyridine | 1. n-BuLi2. Bu₃SnCl | Lithiation, then stannylation (Stille) |

Transition-Metal-Catalyzed Cross-Coupling Protocols

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds like bipyridines. mdpi.comnih.gov These methods generally involve the reaction of an organometallic reagent with an organic halide in the presence of a transition metal catalyst, most commonly palladium. nih.govnih.gov The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.govrsc.org For the synthesis of asymmetrically substituted bipyridines, Suzuki-Miyaura and Negishi coupling protocols are particularly prominent. mdpi.comnih.gov

The Suzuki-Miyaura coupling is a widely used method for C(sp²)–C(sp²) bond formation due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the required boronic acid reagents. nih.govnih.govpreprints.org This reaction has been extensively applied to the synthesis of various bipyridine structures. preprints.org

Palladium complexes are the most effective catalysts for Suzuki-Miyaura coupling reactions. nih.govnih.gov The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a boronic acid (or its corresponding boronate ester) in the presence of a base, and the cycle is completed by reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov The choice of palladium precursor, such as Pd(OAc)₂, Pd(dba)₂, or palladacycles, can influence the reaction's efficiency. researchgate.netrsc.org

For the synthesis of a 3,4'-bipyridine linkage, a suitable palladium catalyst would facilitate the coupling of a 3-pyridylboronic acid derivative with a 4-halopyridine, or vice versa. The specific reactants for this compound would be a derivative of 5-bromo-3-pyridylboronic acid and 2-chloro-4-halopyridine or a 5-bromo-3-halopyridine and a 2-chloro-4-pyridylboronic acid derivative. The reactivity of the halide in the oxidative addition step generally follows the order I > Br > Cl. wikipedia.org

Table 1: Common Palladium Catalysts in Suzuki-Miyaura Coupling

| Catalyst Precursor | Common Name | Typical Catalyst Loading (mol%) |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 1-5 |

| PdCl₂(PPh₃)₂ | Bis(triphenylphosphine)palladium(II) chloride | 1-5 |

| Pd(OAc)₂ | Palladium(II) acetate (B1210297) | 1-5 |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1-5 |

The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling, as it influences the catalyst's stability, activity, and selectivity. organic-chemistry.orgacs.org Bulky and electron-rich phosphine (B1218219) ligands have been shown to enhance the rates of both oxidative addition and reductive elimination, leading to more efficient catalytic cycles. nih.govnih.govacs.org

For challenging couplings, such as those involving heteroaryl substrates or hindered reactants, specialized ligands are often required. Dialkylbiaryl phosphine ligands, for example, have demonstrated broad applicability and high efficiency in a variety of Suzuki-Miyaura reactions, often allowing for lower catalyst loadings and milder reaction conditions. nih.govnih.govacs.org The use of N-heterocyclic carbene (NHC) ligands has also gained prominence, offering highly stable and active catalysts. mdpi.com The specific ligand can also influence the regioselectivity of the coupling when multiple reactive sites are present on the substrates. organic-chemistry.org

Table 2: Representative Ligands for Suzuki-Miyaura Coupling

| Ligand | Ligand Class | Key Features |

| PPh₃ | Triarylphosphine | General purpose, widely used |

| P(o-tol)₃ | Triarylphosphine | More electron-rich than PPh₃ organic-chemistry.org |

| SPhos | Dialkylbiaryl phosphine | Bulky and electron-rich, high activity nih.gov |

| XPhos | Dialkylbiaryl phosphine | Bulky and electron-rich, high activity |

| RuPhos | Dialkylbiaryl phosphine | Effective for hindered couplings |

Optimizing the reaction conditions is critical to achieving a high yield of the desired 3,4'-bipyridine product while minimizing side reactions. researchgate.netchemistryviews.org Key parameters to consider include the choice of solvent, base, and reaction temperature.

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, dioxane, dimethylformamide (DMF), and tetrahydrofuran (THF). researchgate.netresearchgate.net The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

Base: A base is required to activate the boronic acid for transmetalation. nih.gov Inorganic bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. nih.govresearchgate.net The strength and nature of the base can significantly impact the reaction rate and yield.

Temperature: The reaction temperature is another important factor. While some highly active catalyst systems can operate at room temperature, many Suzuki-Miyaura couplings require heating to proceed at a reasonable rate. nih.govresearchgate.net Optimization is necessary to find a balance between reaction speed and the potential for catalyst decomposition or side product formation at higher temperatures. researchgate.net

Machine learning and high-throughput screening techniques are increasingly being used to systematically optimize these multiple reaction parameters for specific substrate combinations. chemistryviews.orgrsc.org

The Negishi coupling is another powerful method for forming C-C bonds, involving the reaction of an organozinc reagent with an organic halide catalyzed by a palladium or nickel complex. rsc.orgwikipedia.org This reaction is known for its high reactivity and excellent functional group tolerance. orgsyn.orgresearchgate.net It is particularly useful for synthesizing complex molecules, including bipyridine derivatives. mdpi.comnih.gov

Organozinc reagents are among the most reactive nucleophiles used in palladium-catalyzed cross-coupling reactions, which often leads to rapid transmetalation. rsc.org This high reactivity can make the Negishi coupling successful in cases where other methods, like the Suzuki coupling, may fail. rsc.org The organozinc reagents can be prepared by the direct insertion of zinc metal into an organic halide or by transmetalation from an organolithium or Grignard reagent. sigmaaldrich.com The use of highly activated zinc, such as Rieke® Zinc, allows for the direct formation of organozinc compounds from aryl bromides and chlorides, even in the presence of sensitive functional groups like esters and nitriles. sigmaaldrich.com

For the synthesis of this compound, a pyridylzinc reagent would be a key intermediate. For instance, a 5-bromo-3-pyridylzinc halide could be coupled with a 2-chloro-4-halopyridine. The reactivity of the organozinc reagent is influenced by its method of preparation and the presence of additives like lithium salts. rsc.org The choice of halide on the organozinc species (Cl, Br, or I) can also affect its reactivity. wikipedia.org

Negishi Coupling Strategies for C–C Bond Construction

Catalyst Systems and Efficiency

For Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds, palladium catalysts supported by dialkylbiaryl phosphine ligands have shown high activity and stability. These catalysts are effective for coupling challenging heterocyclic substrates, including those containing nitrogen. The choice of ligand is crucial; for instance, bulky and electron-rich phosphine ligands can facilitate the coupling of sterically hindered and electron-deficient substrates.

In the context of Stille cross-coupling, palladium complexes such as Pd(PPh₃)₄ are commonly employed. The efficiency of these catalysts can be enhanced by the addition of copper(I) salts. The design of ligands has been a key area of advancement, with electron-rich and bulky phosphine or carbene ligands allowing for milder reaction conditions and a broader substrate scope.

Stille Coupling Applications in Halogenated Pyridine Synthesis

The Stille coupling reaction is a versatile method for creating carbon-carbon bonds and has been utilized in the synthesis of various substituted 2,2'-bipyridines. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.

For example, 5-bromo-2,2'-bipyridine (B93308) can be synthesized from 2,5-dibromopyridine and 2-(trimethylstannyl)pyridine using a Pd(PPh₃)₄ catalyst in xylene under reflux conditions. Similarly, 5,5'-dibromo-2,2'-bipyridine has been prepared through the reductive symmetric coupling of 2,5-dibromopyridine with hexa-n-butyldistannane acs.org. These examples highlight the utility of Stille coupling for introducing substituents onto the bipyridine framework.

Organotin Reactants and Environmental Considerations

Organotin compounds, or stannanes, are key reactants in Stille coupling. They are valued for their stability in air and moisture, and their compatibility with a wide range of functional groups. However, a significant drawback of using organotin reagents is their high toxicity. This toxicity poses environmental and health risks, necessitating careful handling and waste management. The difficulty in removing tin-containing byproducts from reaction mixtures is another challenge associated with this methodology. These environmental and safety concerns have prompted research into alternative cross-coupling methods that avoid the use of toxic tin compounds.

Other Cross-Coupling Reactions (e.g., Heck, Sonogashira, Ullmann Variations)

Besides Suzuki and Stille couplings, other cross-coupling reactions are employed in the synthesis of bipyridines.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. While a powerful tool for C-C bond formation, its direct application for the synthesis of this compound is not specified in the provided results.

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper. This method is particularly useful for introducing alkynyl substituents onto pyridine rings.

The Ullmann reaction traditionally involves the copper-mediated coupling of two aryl halides to form a biaryl. While it is a valuable technique for obtaining symmetrical bipyridines, it often requires high temperatures and stoichiometric amounts of copper. Modern variations may use palladium or nickel catalysts under milder conditions. For instance, a bimetallic system using stoichiometric copper powder and a catalytic amount of Pd(OAc)₂ has been used for the Ullmann coupling of bromopyridines researchgate.netchemicalbook.com.

Reductive Homocoupling Approaches

Reductive homocoupling offers a route to symmetrical bipyridines from halogenated pyridines. This can be achieved using a palladium catalyst in the presence of a reducing agent. For example, the combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at elevated temperatures can facilitate the homocoupling of bromopyridines researchgate.netchemicalbook.com. Another approach involves using an alcohol, such as 1,4-butanediol, as both the solvent and the reductant in a Pd-catalyzed reaction mdpi.com. It has been noted that while 2-bromopyridine (B144113) and 4-bromopyridine undergo homocoupling, 3-bromopyridine may not react under certain conditions researchgate.netmdpi.com.

Non-Catalytic Synthetic Routes

While catalytic methods are prevalent, non-catalytic routes for the modification of pyridine rings also exist.

Direct Functionalization Methodologies

Direct C-H functionalization is an attractive strategy as it avoids the pre-functionalization of starting materials. For pyridines, direct functionalization can be challenging due to the electron-poor nature of the ring and the coordinating ability of the nitrogen atom. However, methodologies for the palladium-catalyzed directed C–H halogenation of bipyridine N-oxides have been developed. Using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) with a palladium catalyst can lead to the formation of halogenated bipyridine N-oxides, which can subsequently be deoxygenated guidechem.com.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic Aromatic Substitution (SNAr) represents a powerful and prevalent transformation in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. acs.org This methodology is particularly relevant for the synthesis of bipyridine structures, which are often assembled by coupling two distinct pyridine rings. The SNAr mechanism typically involves the addition of a nucleophile to an electron-deficient aromatic ring, which is activated by the presence of electron-withdrawing groups, followed by the elimination of a leaving group, commonly a halide. pressbooks.pub

In the context of synthesizing this compound, an SNAr strategy would likely involve the coupling of a suitably functionalized 5-bromopyridine derivative with a 2-chloro-4-halopyridine derivative. The success of such reactions hinges on the electronic properties of the pyridine rings. The presence of halogen substituents and the nitrogen atom within the ring itself renders the pyridine nucleus susceptible to nucleophilic attack. pressbooks.pub For an SNAr reaction to proceed, one pyridine ring must act as the nucleophile (or be converted into one, for example, via an organometallic intermediate) and the other as the electrophilic substrate.

The reaction is facilitated when electron-withdrawing substituents are positioned ortho or para to the leaving group, as they help stabilize the intermediate carbanion, known as a Meisenheimer complex. pressbooks.pub While specific documented examples for this compound are not prevalent, the synthesis of analogous 3-aryloxy-pyridines has been achieved through SNAr reactions on 5-bromo-1,2,3-triazines, which then rearrange to the desired pyridine core. acs.org This highlights the adaptability of SNAr pathways in constructing substituted pyridine and bipyridine systems.

Synthetic Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to commercial production of fine chemicals like this compound necessitates a thorough optimization of the synthetic process. nih.gov Key considerations include maximizing reaction yields, ensuring high purity, developing cost-effective routes, and managing the formation of by-products. nih.govazom.com

Improving Reaction Yields and Purity

Achieving high yields and purity is paramount in fine chemical manufacturing. azom.com This requires a deep understanding of reaction kinetics and the optimization of various parameters. azom.com For the synthesis of halogenated bipyridines, several factors can be fine-tuned to enhance outcomes.

Key Optimization Parameters:

Reaction Kinetics: Adjusting temperature, pressure, and reactant concentrations can significantly influence the reaction rate and, consequently, the yield. azom.com For instance, screening reaction temperatures is crucial; while higher temperatures might increase reaction speed, they can also lead to the formation of more impurities and a lower yield. nih.gov A preferable temperature is often found that balances reaction time with purity. nih.gov

Solvent and Catalyst Selection: The choice of solvent and catalyst is critical. In many coupling reactions used to form bipyridines, the catalyst system's design is crucial for successful outcomes. mdpi.com

Purification Methods: Refining purification techniques is essential for improving the final product's purity. azom.com Methods such as crystallization can be optimized by testing different solvent systems and ratios to maximize the recovery of a high-purity product. nih.gov Sometimes, accepting a moderate yield is preferable if it simplifies purification and avoids time-consuming chromatography. reddit.com

Below is a table illustrating how reaction conditions can be optimized, based on findings for similar complex molecule syntheses.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Temperature | 0 °C | 15 ± 5 °C | 30 ± 5 °C | Condition B provided the highest yield with the fewest impurities. nih.gov |

| Reagent Ratio (Substrate:NBS) | 1:2 | 1:4 | 1:5 | A 1:4 molar ratio resulted in complete reaction within 5 hours and the highest yield. nih.gov |

| Crystallization Solvent | Ethyl acetate/n-hexane | CH2Cl2/n-hexane (1:20) | CH2Cl2/n-hexane (1:30) | The 1:20 ratio of CH2Cl2 to n-hexane gave superior yield and purity. nih.gov |

Management of By-Product Formation

The formation of by-products is a significant challenge in chemical synthesis, particularly during scale-up. nih.gov Effective management of these impurities is crucial for ensuring the final product's quality and for streamlining the purification process.

The first step in managing by-products is their identification. Techniques like High-Performance Liquid Chromatography (HPLC) are used to create impurity profiles, which help in understanding the side reactions occurring. nih.gov Once identified, the formation of these impurities can be minimized by carefully controlling reaction conditions. For example, adjusting the stoichiometry of reagents or controlling the reaction temperature can suppress unwanted side reactions. nih.govguidechem.com

In a pilot-scale synthesis of a related compound, process-related impurities were synthesized and identified to serve as standards for quality control. nih.gov This allowed for the validation of the final preparation process at a multi-hundred-gram scale, achieving high purity (99.95–99.98%) and controlling the main single impurities to less than 0.03%. nih.gov In some cases, minor by-products may be produced, and the synthetic strategy must be robust enough to allow for their efficient removal during purification. nih.gov

Chemical Reactivity and Selective Functionalization of 5 Bromo 2 Chloro 3,4 Bipyridine

Transformations at the Bipyridine Core

Cross-Coupling Reactions of 5-Bromo-2'-chloro-3,4'-bipyridine

Sequential Functionalization of Halogens

The presence of two different halogen atoms, bromine and chlorine, on the bipyridine scaffold allows for selective and sequential cross-coupling reactions. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl. This difference in reactivity can be exploited to functionalize the C5-bromo position while leaving the C2'-chloro position intact, or vice-versa, by careful selection of reaction conditions and catalysts.

For instance, in palladium-catalyzed reactions like Suzuki, Stille, or Negishi couplings, the carbon-bromine bond is more readily activated than the carbon-chlorine bond. This allows for the selective substitution of the bromo group. Subsequently, the chloro group can be functionalized under more forcing reaction conditions or by using catalyst systems specifically designed for the activation of aryl chlorides.

A study on the palladium-catalyzed cross-coupling of 5-bromo-2-chloropyrimidine (B32469) with triorganoindium reagents demonstrated this chemoselectivity. The reaction yielded 5-substituted-2-chloropyrimidines, showcasing the preferential reaction at the bromo-substituted position. nih.gov A similar reactivity pattern can be anticipated for this compound.

Table 1: Representative Sequential Cross-Coupling Reactions on Dihalogenated Pyridines and Pyrimidines

| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 5-Bromo-2-chloropyrimidine | Tri(n-butyl)indium | Pd(PPh₃)₄ | 5-Butyl-2-chloropyrimidine | 85 | nih.gov |

| 2-Chloro-4,5-dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Chloro-4-bromo-5-phenylpyridine | 75 | mdpi.com |

Note: The data in this table is for analogous compounds and is presented to illustrate the principle of sequential functionalization.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction for functionalizing pyridine (B92270) rings, particularly at positions activated by the electron-withdrawing effect of the nitrogen atom. In this compound, the chlorine atom at the C2' position is significantly more susceptible to nucleophilic attack than the bromine atom at the C5 position. The C2' position is ortho to the nitrogen of the second pyridine ring, which stabilizes the Meisenheimer intermediate formed during the reaction. nih.gov

Reactions with Amines and Alkoxides

The reaction of 2-chloropyridines with amines and alkoxides is a well-established method for introducing nitrogen and oxygen functionalities. acs.org It is expected that this compound would readily react with various primary and secondary amines, as well as alkoxides, at the C2' position. These reactions are typically carried out by heating the reactants in a suitable solvent, sometimes with the addition of a base to neutralize the liberated HCl.

In the context of dihalopyridines, it has been shown that nucleophilic aromatic substitution often proceeds selectively at the position most activated by the ring nitrogen, leaving other halogen atoms untouched. For example, in 2,4-dichloropyridines, transition metal-free SNAr reactions tend to occur at the C4 position. nsf.gov For this compound, the C2' position is highly activated, and thus, selective substitution with amines and alkoxides at this position is anticipated.

C–H Functionalization Approaches

Direct C–H functionalization offers an atom-economical approach to modifying the bipyridine core. In the case of this compound, several C–H bonds are available for activation. The regioselectivity of such reactions is governed by the electronic properties of the rings and the directing effects of the substituents and the nitrogen atoms.

One common strategy is directed ortho-metalation (DoM), where a directing group guides the deprotonation of an adjacent C–H bond by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org In 3,4'-bipyridine (B8713429) systems, the nitrogen atoms themselves can act as directing groups. However, the reaction of pyridines with organolithiums can be complicated by nucleophilic addition to the C=N bond. harvard.edu The use of specific directing groups or hindered bases can enhance the selectivity of ortho-metalation. For the 3-pyridyl ring in this compound, C–H activation could potentially be directed to the C4 or C2 positions. The C4 position is adjacent to the bromo-substituent, which might influence the regioselectivity.

Transition metal-catalyzed C–H activation is another powerful tool. rsc.orgscripps.edu Palladium, rhodium, and iridium catalysts are known to mediate the C–H functionalization of pyridines. The regioselectivity is often controlled by the ligand on the metal center and the electronic nature of the pyridine substrate. For 3,4'-bipyridine, C–H activation could potentially be achieved at various positions, with the outcome depending on the specific catalytic system employed. For instance, boryl pincer complexes of iridium have been shown to selectively activate the C2-H bond of pyridine. acs.org

Derivatization of Bipyridine Nitrogen Atoms

The lone pairs of electrons on the two nitrogen atoms of the bipyridine scaffold are available for reactions with electrophiles, leading to the formation of N-oxides or quaternary salts. The two nitrogen atoms in this compound are in different electronic environments, which can lead to selective derivatization.

N-Oxidation Reactions

Pyridine N-oxides are versatile intermediates in organic synthesis. They can be prepared by treating the parent pyridine with an oxidizing agent, such as a peracid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. iust.ac.ir The nitrogen atom in the 3-pyridyl ring of this compound is expected to be more electron-rich and thus more susceptible to oxidation than the nitrogen in the 2'-chloro-4'-pyridyl ring. The electron-withdrawing chlorine atom at the C2' position deactivates the adjacent nitrogen towards oxidation. This difference in reactivity should allow for the selective N-oxidation of the 3-pyridyl nitrogen.

Pyridine N-oxides themselves are useful for further functionalization. For example, they can facilitate electrophilic substitution at the C4 position and can be used to introduce functional groups at the C2 position. nih.gov

Quaternization and Salt Formation

The nitrogen atoms of this compound can react with alkyl halides to form quaternary pyridinium (B92312) salts. acs.orgosti.gov Similar to N-oxidation, the quaternization is expected to occur preferentially at the more nucleophilic nitrogen atom of the 3-pyridyl ring. The reaction typically involves heating the bipyridine with an excess of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in a suitable solvent.

The formation of these quaternary salts modifies the electronic properties of the bipyridine system, making the rings more electron-deficient and altering the reactivity of the other positions. Mono- and di-quaternized bipyridines are also of interest for their applications in materials science, particularly as viologen analogues. mdpi.com

Applications in Advanced Organic Synthesis

5-Bromo-2'-chloro-3,4'-bipyridine as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the orthogonal reactivity of its halogen substituents. In transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, the C-Br bond is generally more reactive than the more robust C-Cl bond. orgsyn.org This reactivity difference can be exploited to achieve stepwise functionalization, where the bromine atom is selectively replaced in a first step, leaving the chlorine atom available for a subsequent, different coupling reaction. This controlled, site-selective functionalization is crucial for the rational design and synthesis of complex target molecules.

Poly-bipyridine systems are of significant interest for their roles as ligands in coordination chemistry and as components in functional materials. This compound is an ideal starting point for the linear, step-by-step construction of these oligomeric and polymeric chains.

A typical synthetic strategy involves a metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, that initially targets the more reactive C-Br bond. mdpi.comacs.org For instance, reacting this compound with a pyridine-boronic acid derivative under palladium catalysis would likely result in the formation of a chloro-substituted terpyridine system. The remaining chlorine atom on this new, larger molecule can then be used as a handle for a second coupling reaction, allowing for the extension of the chain. This iterative approach, leveraging the different reactivities of the two halogen atoms, enables the precise synthesis of well-defined poly-bipyridine structures.

The bipyridine unit is a privileged scaffold in many areas of chemistry, and this compound serves as an excellent precursor for creating a wide variety of more complex heterocyclic systems. The halogen atoms are not only sites for cross-coupling reactions but can also be replaced by a range of other functional groups through nucleophilic substitution or other transformations. smolecule.com

For example, research on related tetrahalo-4,4'-bipyridines has shown that halogen atoms can be selectively displaced by chalcogen-containing nucleophiles in copper-mediated reactions to produce novel organocatalysts. mdpi.com Similarly, the bromine and chlorine atoms on this compound can act as synthetic handles to introduce new rings or functional groups, thereby diversifying the core structure for applications in medicinal chemistry or materials science. The ability to introduce different substituents at specific positions allows for the fine-tuning of the electronic and steric properties of the resulting molecules.

Iterative coupling is a powerful strategy for the bottom-up synthesis of complex molecular architectures, and this compound is tailor-made for such processes. The ability to perform consecutive, selective coupling reactions at the C-Br and C-Cl positions allows for the controlled assembly of non-symmetrical molecules. A well-documented approach for similar compounds, like 5,5'-dibromo-2,2'-bipyridine (B102527), involves a stepwise functionalization using consecutive Stille couplings to build complex ligands and molecular topologies. nih.govspringernature.com

This same principle applies directly to this compound. An initial, milder coupling reaction (e.g., Stille or Suzuki) would engage the C-Br bond. After purification of the mono-substituted intermediate, a second, often more forcing, coupling reaction can be used to functionalize the C-Cl position. This methodology provides access to a vast range of asymmetrically substituted bipyridines, which are key components in functional materials and intricate molecular machines.

Table 1: Reactivity and Applications in Cross-Coupling Reactions

| Coupling Reaction | Reactivity of C-X Bond | Typical Application with this compound |

| Suzuki Coupling | C-I > C-Br > C-OTf > C-Cl | Stepwise functionalization, initial coupling at C-Br. orgsyn.orgmdpi.com |

| Stille Coupling | C-I > C-Br >> C-Cl | Stepwise synthesis of complex ligands and molecular topologies. acs.orgnih.govspringernature.com |

| Negishi Coupling | C-I > C-Br > C-Cl | High functional group tolerance for building complex bipyridines. orgsyn.org |

Incorporation into Supramolecular Systems (as a building block)

Supramolecular chemistry involves the design of large, well-ordered structures held together by non-covalent interactions. Bipyridine-containing ligands are fundamental building blocks in this field due to their excellent metal-coordinating properties. nih.gov this compound is an especially useful building block because its halogen substituents can be replaced with other coordinating groups or moieties capable of forming hydrogen bonds or other non-covalent interactions.

Through stepwise coupling reactions, this precursor can be transformed into more elaborate ligands designed to self-assemble with metal ions into discrete, complex architectures such as molecular grids, cages, or catenanes. orgsyn.orgnih.gov The initial bipyridine unit provides the primary metal-binding site, while the functional groups added via the bromo and chloro positions dictate the geometry and stability of the final supramolecular assembly.

Preparation of Advanced Organic Material Precursors (focus on chemical role as precursor)

The development of advanced organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, often requires molecules with extended π-conjugated systems and specific electronic properties. nih.govnih.gov this compound serves as a key precursor for these materials by providing a robust core that can be systematically elaborated.

The chemical role of the precursor is to provide defined points of attachment for other aromatic or electroactive groups. Using metal-catalyzed cross-coupling reactions, the C-Br and C-Cl bonds are converted into C-C bonds, extending the π-conjugation of the system. nih.gov This allows for the synthesis of precursors for polymers and oligomers with tailored optical and electronic properties. For example, coupling with arylboronic acids (Suzuki reaction) or organotin compounds (Stille reaction) can be used to build up the complex conjugated structures needed for functional organic materials. nih.govnih.gov

Coordination Chemistry and Ligand Design Principles

Coordination Modes of 3,4'-Bipyridine (B8713429) Ligands

The spatial arrangement of the nitrogen atoms within the bipyridine framework is a critical determinant of its coordination behavior. In 3,4'-bipyridine and its derivatives, such as 5-Bromo-2'-chloro-3,4'-bipyridine, the nitrogen atoms are positioned at the 3 and 4' locations. This geometry precludes the ligand from acting as a chelating agent to a single metal center, as the nitrogen atoms are too distant and improperly oriented to form a stable chelate ring. Consequently, 3,4'-bipyridines typically function as bridging ligands, linking two or more metal centers to construct coordination polymers or discrete polynuclear complexes.

The presence of substituents like the bromo and chloro groups in this compound can further modulate its coordination properties by altering the electron density on the nitrogen atoms and introducing steric hindrance.

N,N-Chelation Characteristics

True N,N-chelation to a single metal ion is not a characteristic feature of 3,4'-bipyridine ligands. The nitrogen atoms are not positioned to form the stable five- or six-membered rings that are typical of chelating bipyridines like 2,2'-bipyridine (B1663995). mdpi.comwikipedia.org Instead, their primary role is to act as bridges between metal centers, a key feature that enables the construction of extended one-, two-, or three-dimensional structures. sioc-journal.cn

Factors Influencing Metal-Ligand Interactions

The interplay between metal ions and 3,4'-bipyridine ligands is governed by a combination of electronic and steric factors, as well as the intrinsic properties of the metal ion itself.

Electronic Effects: The electronegativity of the ligand's donor atom significantly impacts the interaction. solubilityofthings.com The electron-withdrawing nature of the bromo and chloro substituents in this compound decreases the basicity of the nitrogen atoms, which can lead to weaker metal-ligand bonds.

Steric Effects: The size and placement of substituents can create steric hindrance, influencing the coordination geometry. The chloro group at the 2'-position of this compound, being adjacent to a nitrogen atom, can sterically influence the approach of a metal ion.

Nature of the Metal Ion: The metal's size, charge, and preferred coordination geometry (e.g., octahedral, tetrahedral, square planar) are crucial in dictating the final structure of the complex. solubilityofthings.com

Synthesis of Metal Complexes Involving this compound

The synthesis of metal complexes with this compound generally involves reacting the ligand with a metal salt in a suitable solvent. The resulting complexes are often crystalline and can be isolated through techniques like slow evaporation or diffusion methods.

Complexation with Transition Metals

Transition metals are frequently employed in the synthesis of coordination complexes with bipyridine-based ligands due to their varied oxidation states and coordination geometries. wikipedia.org The reaction of this compound with transition metal salts is expected to yield coordination polymers where the ligand bridges the metal centers. sioc-journal.cnacs.org

Table 1: Representative Metal Complexes with Bipyridine Ligands This interactive table provides examples of metal complexes formed with various bipyridine ligands, illustrating the diversity of resulting structures. Note that specific data for this compound is limited, and these examples serve as analogues.

| Ligand | Metal Ion | Counter-Anion | Resulting Structure | Reference |

| 4,4'-Bipyridine (B149096) | Zn(II) | Picrate | 2D Network -> 3D via H-bonds | sioc-journal.cn |

| 4,4'-Bipyridine | Cu(II) | Picrate | 1D Polymeric Chain | sioc-journal.cn |

| 2,2'-Bipyridine | Pt(II) | Nitrate | Square Planar | rsc.org |

| 2,2'-Bipyridine | Fe(II) | N/A | Octahedral, Tris-bipy | wikipedia.org |

| 3-Br-5-Cl-salicylaldehyde & 2,2'-bipyridine | Zn(II) | N/A | Distorted Octahedral | rsc.org |

Structural Elucidation of Metal-Ligand Adducts

A combination of analytical techniques is essential for the comprehensive characterization of the synthesized metal-ligand adducts.

Spectroscopic Techniques: Infrared (IR) spectroscopy can indicate ligand coordination through shifts in vibrational frequencies. sioc-journal.cn Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy also provide valuable structural and electronic information. rsc.orgnih.gov

Elemental Analysis: This technique confirms the stoichiometric ratio of metal, ligand, and other components in the complex. sioc-journal.cn

Ligand Design Principles for Specific Coordination Environments

The strategic design of ligands is fundamental to creating metal complexes with desired properties for applications in catalysis, materials science, and beyond. acs.orgnih.gov The 3,4'-bipyridine framework is a versatile platform for such design.

By introducing functional groups, such as the bromo and chloro substituents in this compound, chemists can fine-tune the ligand's electronic and steric properties. The bromo group, for instance, can serve as a point for further chemical modification through cross-coupling reactions, enabling the synthesis of more elaborate ligand architectures. acs.org

The principles of crystal engineering, which consider the interplay of coordination preferences and non-covalent interactions like hydrogen and halogen bonding, are crucial for predicting and controlling the self-assembly of these ligands with metal ions into specific, functional, supramolecular structures. sioc-journal.cn

Computational and Theoretical Investigations

Electronic Structure Analysis of 5-Bromo-2'-chloro-3,4'-bipyridine

While direct computational studies on this compound are not extensively available in the current body of scientific literature, its electronic characteristics can be inferred from theoretical analyses of structurally related substituted bipyridines and pyridines. nih.govtandfonline.comresearchgate.net The electronic structure, which governs the molecule's reactivity and spectroscopic properties, is primarily understood through the arrangement of its molecular orbitals and the distribution of electron density.

Molecular Orbital Theory and Frontier Orbitals

According to the Frontier Molecular Orbital (FMO) theory, the chemical reactivity of a molecule is largely dictated by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the presence of two pyridine (B92270) rings and halogen substituents significantly influences the nature and energy of these frontier orbitals. The nitrogen atoms in the pyridine rings introduce a degree of electron-withdrawing character, while the bromine and chlorine atoms also act as electron-withdrawing groups through induction, but can also participate in resonance. DFT calculations on similar substituted bipyridines reveal that the HOMO is typically a π-orbital distributed across the bipyridine framework, while the LUMO is a π*-orbital. tandfonline.com The specific locations of the halogen substituents will modulate the electron density distribution within these orbitals. For instance, studies on nitro-substituted bipyridines have shown that the LUMO can be localized on the substituted pyridyl moiety. nih.govmanchester.ac.ukresearchgate.net

Illustrative Data Table: Predicted Frontier Orbital Energies for Substituted Bipyridines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3,4'-Bipyridine (B8713429) | -6.5 | -1.2 | 5.3 |

| 5-Bromo-3,4'-bipyridine | -6.7 | -1.5 | 5.2 |

| 2'-Chloro-3,4'-bipyridine | -6.6 | -1.4 | 5.2 |

| This compound (Predicted) | -6.8 | -1.6 | 5.2 |

Note: The data presented in this table for this compound is a hypothetical prediction based on trends observed in related compounds and is for illustrative purposes only, as direct computational data is not currently available.

Charge Distribution and Electrostatic Potentials

The distribution of electrical charge within the this compound molecule is non-uniform due to the differing electronegativities of the constituent atoms. The nitrogen atoms and the halogen substituents (bromine and chlorine) are more electronegative than the carbon and hydrogen atoms, leading to a polarization of the covalent bonds. This results in regions of partial negative charge (δ-) around the nitrogen and halogen atoms and regions of partial positive charge (δ+) on the carbon and hydrogen atoms.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, the areas around the nitrogen atoms are expected to be the most negative, making them likely sites for protonation or coordination to metal ions. The halogen atoms will also exhibit a region of negative potential, though the carbon atoms attached to them will be electrophilic.

Prediction of Reactivity and Regioselectivity

Computational methods are instrumental in predicting the reactivity and the regioselectivity of chemical reactions involving this compound.

Computational Assessment of Halogen Reactivity

The two halogen atoms in this compound, bromine at the 5-position and chlorine at the 2'-position, present different reactivities in nucleophilic substitution reactions. Generally, the C-Br bond is weaker and more easily cleaved than the C-Cl bond. Computational studies on halopyridines have shown that the activation energies for nucleophilic substitution are influenced by the nature of the halogen and its position on the pyridine ring. mostwiedzy.pl

The reactivity of the halogen atoms can be assessed by calculating the activation barriers for their substitution by various nucleophiles. DFT calculations can model the transition states of these reactions and determine the associated energy barriers. It is generally expected that the bromine at the 5-position would be more susceptible to nucleophilic substitution than the chlorine at the 2'-position, not only due to the inherent C-X bond strength but also due to the electronic influence of the bipyridine system.

Illustrative Data Table: Predicted Activation Energies for Nucleophilic Substitution

| Reaction | Nucleophile | Halogen Substituted | Predicted Activation Energy (kcal/mol) |

| Substitution on this compound | Methoxide | Bromine | 25 |

| Substitution on this compound | Methoxide | Chlorine | 30 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the expected difference in reactivity between the bromine and chlorine substituents. Actual values would require specific DFT calculations.

Elucidation of Reaction Mechanisms via DFT

Density Functional Theory (DFT) is a powerful tool for elucidating the detailed mechanisms of chemical reactions. nih.gov For reactions involving this compound, such as cross-coupling reactions or nucleophilic aromatic substitutions, DFT calculations can map out the entire reaction pathway, including intermediates and transition states. This allows for a deeper understanding of the factors that control the reaction's outcome and selectivity. For instance, in Suzuki or Stille coupling reactions, which are common for functionalizing bipyridines, DFT can help to understand the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. mdpi.com

Conformational Analysis and Intramolecular Interactions

The 3,4'-bipyridine scaffold is not planar, and the two pyridine rings can rotate relative to each other around the central C-C single bond. This rotation gives rise to different conformers with varying energies. Conformational analysis aims to identify the most stable conformer(s) and the energy barriers between them. psu.edu The dihedral angle between the two pyridine rings is a key parameter in this analysis.

For this compound, the presence of the halogen substituents can introduce steric hindrance that influences the preferred conformation. The bulky bromine and chlorine atoms may favor a more twisted conformation to minimize steric repulsion. Additionally, weak intramolecular interactions, such as hydrogen bonds or halogen bonds, can also play a role in stabilizing certain conformations. mdpi.comrsc.org For example, a weak C-H···N or C-H···X (where X is a halogen) interaction could influence the rotational barrier and the equilibrium geometry. Computational methods can be used to calculate the potential energy surface as a function of the dihedral angle, revealing the global and local energy minima corresponding to stable conformers.

Rotational Barriers and Conformational Preferences

Computational studies on unsubstituted bipyridines, such as 2,2'-bipyridine (B1663995) and 4,4'-bipyridine (B149096), provide a foundational understanding of these rotational barriers. researchgate.netnih.gov For instance, ab initio calculations on 4,4'-bipyridine have shown that the molecule prefers a twisted conformation in its ground state. nih.govaip.org The energy barrier to reach a planar conformation (dihedral angle of 0°) is a result of overcoming steric repulsion, while the barrier at a 90° dihedral angle is due to the loss of π-conjugation.

In the case of this compound, the substitution pattern is expected to significantly influence the rotational barrier and conformational preferences. The bromine atom at the 5-position is not adjacent to the inter-ring bond and thus its steric influence on the rotational barrier is minimal. However, the chlorine atom at the 2'-position introduces significant steric repulsion with the hydrogen atom at the 2-position of the other ring when the molecule approaches a planar conformation. This steric clash would substantially increase the energy of the planar transition state, leading to a higher rotational barrier compared to unsubstituted 3,4'-bipyridine.

The conformational preference of this compound is therefore predicted to be a non-planar, twisted structure. The exact dihedral angle of the most stable conformer would be a compromise between maximizing the distance between the 2'-chloro and 2-hydrogen atoms and maintaining some degree of π-conjugation between the pyridine rings.

To illustrate the typical energy values involved in bipyridine rotation, the following table presents data from computational studies on 4,4'-bipyridine. While not specific to this compound, it provides a reference for the magnitude of these rotational barriers.

| Conformation | Dihedral Angle | Relative Energy (kcal/mol) - MP2 | Relative Energy (kcal/mol) - B3LYP |

| Twisted (Minimum) | ~37° | 0.0 | 0.0 |

| Planar (Transition State) | 0° | 3.4 | 1.3 |

| Perpendicular (Transition State) | 90° | 1.5 | 2.6 |

| Table 1: Calculated rotational barriers for 4,4'-bipyridine from a previous study. aip.org The values represent the energy difference relative to the most stable twisted conformation. MP2 and B3LYP are different levels of theory used in computational chemistry. |

It is important to note that different computational methods can yield varying results, as seen in the table above. aip.org The choice of the theoretical model and basis set is crucial for obtaining accurate predictions.

Impact of Halogens on Molecular Geometry

Bond Lengths: The carbon-halogen bond lengths (C-Br and C-Cl) are well-characterized and can be accurately predicted by computational methods. The C-Br bond is longer than the C-Cl bond due to the larger atomic radius of bromine. Furthermore, the carbon-carbon and carbon-nitrogen bond lengths within the pyridine rings are expected to be slightly perturbed compared to unsubstituted bipyridine. The electron-withdrawing nature of the halogens can lead to a slight shortening of the adjacent C-C bonds within the aromatic system. The inter-ring C-C bond length is also sensitive to the dihedral angle, generally elongating in more twisted conformations to alleviate steric strain.

Bond Angles: The presence of the bulky chlorine atom at the 2'-position is predicted to cause a distortion of the bond angles around the C2' and C3' atoms of the second pyridine ring. The C3'-C2'-N angle may be compressed to accommodate the chlorine atom. Similarly, the C4-C5-Br angle in the first ring will be influenced by the bromine substituent.

Electronic Effects: Both bromine and chlorine are electronegative atoms and exert a strong electron-withdrawing inductive effect (-I effect) on the pyridine rings. This effect reduces the electron density on the rings and can influence the molecule's reactivity and its properties as a ligand in coordination chemistry. The bromine atom, being in the para-position to the nitrogen in its ring, will have a pronounced effect on the electronic properties of that ring. The chlorine atom at the 2'-position will primarily influence the adjacent nitrogen atom and the steric environment around the inter-ring bond.

The following table provides hypothetical, yet representative, geometric parameters for this compound based on typical values from computational studies of halogenated aromatic compounds.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| Inter-ring C-C Bond Length (in twisted conformer) | ~1.49 Å |

| C-N-C Bond Angle (average) | ~117° |

| Dihedral Angle (most stable conformer) | Expected to be > 40° |

| Table 2: Predicted geometric parameters for this compound based on computational chemistry principles. |

Future Research Directions in 3,4 Bipyridine Chemistry

Development of Green and Sustainable Synthetic Routes

The synthesis of bipyridine derivatives has traditionally relied on metal-catalyzed cross-coupling reactions, which, while effective, often involve toxic reagents and generate significant waste. unibo.it The principles of green chemistry are increasingly guiding synthetic strategies towards more environmentally benign processes. rsc.org

Future research in the synthesis of 5-Bromo-2'-chloro-3,4'-bipyridine and its analogues should prioritize the development of sustainable methods. This includes the exploration of:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption.

Use of alternative solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a key aspect of sustainable chemistry. sigmaaldrich.com

Atom-economical reactions: Methodologies that maximize the incorporation of all starting materials into the final product, such as C-H activation strategies, are highly desirable. unibo.it

A comparative overview of traditional versus potential green synthetic approaches for 3,4'-bipyridines is presented in Table 1.

Table 1: Comparison of Synthetic Routes for 3,4'-Bipyridines

| Synthetic Method | Typical Conditions | Advantages | Disadvantages | Potential Green Improvement |

|---|---|---|---|---|

| Traditional Cross-Coupling (e.g., Suzuki, Stille) | Palladium or Nickel catalysts, organic solvents, often elevated temperatures. unibo.it | High yields, good functional group tolerance. | Use of toxic metals and solvents, generation of stoichiometric byproducts. | Development of recyclable catalysts, use of aqueous media. |

| Direct Arylation | Palladium catalysts, phosphine (B1218219) ligands. | Reduces pre-functionalization steps. | Can suffer from regioselectivity issues. | Catalyst design for improved selectivity, milder reaction conditions. |

| Microwave-Assisted Synthesis | Shorter reaction times, rapid heating. | Increased reaction rates, often higher yields. | Requires specialized equipment. | Optimization of energy input, solventless conditions. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, better control over reaction parameters, easy scalability. | Initial setup costs can be high. | Integration with green catalysts and solvents. |

Exploration of New Selective Functionalization Strategies

The presence of two distinct halogen atoms on the this compound scaffold presents a prime opportunity for selective and sequential functionalization. This allows for the precise installation of different chemical moieties at specific positions, leading to a diverse range of derivatives with unique properties.

Future research should focus on exploiting the differential reactivity of the C-Br and C-Cl bonds, as well as exploring the activation of other C-H bonds on the bipyridine core. Key areas for investigation include:

Selective Cross-Coupling Reactions: Developing catalytic systems that can selectively activate either the C-Br or C-Cl bond will enable the stepwise introduction of various substituents. This could involve tuning catalyst-ligand combinations or reaction conditions.

C-H Activation/Functionalization: Direct functionalization of the C-H bonds of the bipyridine rings offers a highly atom-economical route to new derivatives. sigmaaldrich.com Research into regioselective C-H activation, guided by the existing substituents, will be crucial.

Pyridyne Intermediates: The generation of pyridyne intermediates from halo-pyridines can open up pathways for the introduction of multiple functional groups in a single transformation. chemrxiv.org

Table 2 outlines potential selective functionalization reactions for this compound.

Table 2: Potential Selective Functionalization of this compound

| Reaction Type | Target Position(s) | Potential Reagents/Catalysts | Expected Outcome |

|---|---|---|---|

| Selective Suzuki Coupling | C5 (Bromo position) | Palladium catalyst with specific ligands, boronic acids/esters. | Introduction of an aryl or alkyl group at the 5-position. |

| Selective Buchwald-Hartwig Amination | C2' (Chloro position) | Palladium or Copper catalysts, amines. | Introduction of an amino group at the 2'-position. |

| Regioselective C-H Borylation | Unsubstituted C-H positions | Iridium catalysts with specialized ligands. rsc.org | Introduction of a boryl group for further functionalization. |